
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene is an organic compound that belongs to the class of arylmethyloxy anthracenes. This compound is notable for its photoreactivity and ability to initiate radical and cationic polymerizations. It is a strong candidate for use as a hybrid photoinitiator, consisting of only carbon, hydrogen, and oxygen atoms .
Métodos De Preparación
The synthesis of 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene involves several steps. One common method includes the reaction of 2-methoxynaphthalene with anthracene-9-methanol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using column chromatography .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydroanthracenes and other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene has several scientific research applications:
Biology: Its photoreactivity makes it useful in studying light-induced biological processes and developing photoresponsive materials.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it could help generate reactive oxygen species to kill cancer cells.
Mecanismo De Acción
The mechanism by which 1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene exerts its effects involves the absorption of light, leading to an excited singlet state. This excited state undergoes intramolecular charge transfer, resulting in the cleavage of the CH2–O bond to generate ion and radical pairs. These reactive species then initiate polymerization reactions by attacking monomers like styrene and cyclohexene oxide .
Comparación Con Compuestos Similares
1-((2-Methoxynaphthalen-1-yl)methoxy)anthracene is unique due to its ability to initiate both radical and cationic polymerizations without the need for halogen or metal-containing initiators. Similar compounds include:
1-(Arylmethyloxy)-9,10-anthraquinones: These compounds also serve as photoinitiators but may require metal or halogen-containing initiators.
2-Methoxy-1-naphthaleneboronic acid: Used in cross-coupling reactions but lacks the photoinitiating properties.
(1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol: A pharmaceutical impurity with different chemical properties and applications.
Propiedades
Número CAS |
917985-36-5 |
|---|---|
Fórmula molecular |
C26H20O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
1-[(2-methoxynaphthalen-1-yl)methoxy]anthracene |
InChI |
InChI=1S/C26H20O2/c1-27-25-14-13-18-7-4-5-11-22(18)24(25)17-28-26-12-6-10-21-15-19-8-2-3-9-20(19)16-23(21)26/h2-16H,17H2,1H3 |
Clave InChI |
UXAYGEHOWICJGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)COC3=CC=CC4=CC5=CC=CC=C5C=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-iodoimidazo[1,5-a]pyridine](/img/structure/B13147057.png)
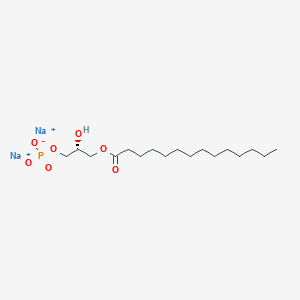
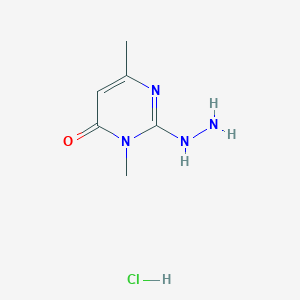
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)


![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
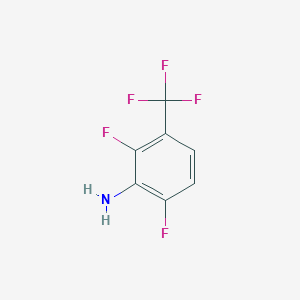

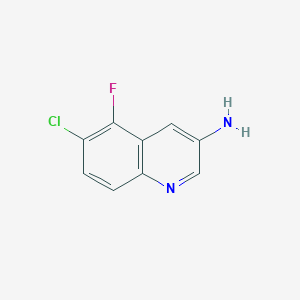
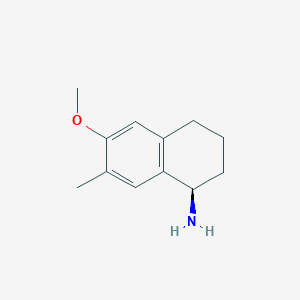


![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
